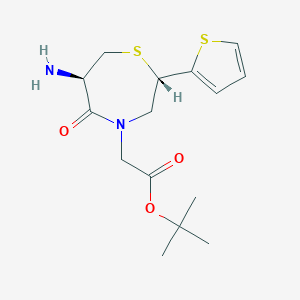

tert-Butyl (2S,6R)-6-amino-5-oxo-2-(2-thienyl)perhydro-1,4-thiazepine-4-acetate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves complex procedures aimed at achieving high purity and specific configurations. For example, the synthesis of similar benzodiazepine derivatives has been reported to involve regioselective functionalization and enantiospecific methods, highlighting the precision required in these processes (Lauffer & Mullican, 2002); (Ku et al., 1997).

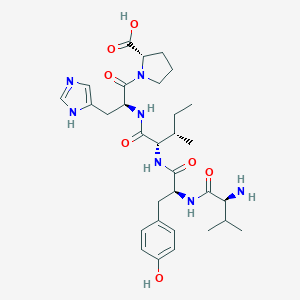

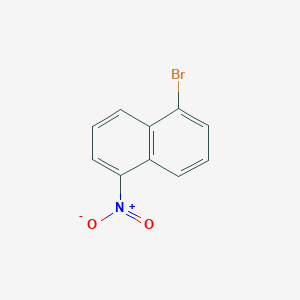

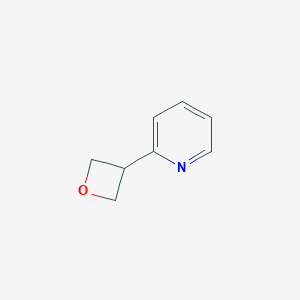

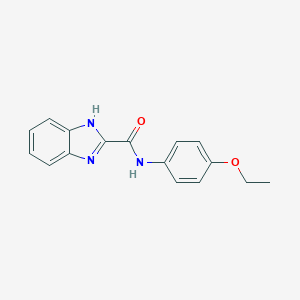

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized through various analytical techniques, including X-ray crystallography, NMR, and mass spectrometry. These analyses provide insight into the compound's conformation and stereochemistry, essential for understanding its interactions and functionality (Çolak et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving tert-butyl derivatives often require precise conditions to maintain the integrity of the functional groups. For instance, the synthesis and characterization of benzothiazepines illustrate the complexity of reactions these compounds can undergo, including acylation and de-tertbutylation processes, which are crucial for modifying the compound's chemical properties (Rashidi & Berad, 2012).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystal structure, are vital for their application in various fields. These properties are often determined through solid-state structure analysis, providing insights into the compound's stability and behavior under different conditions (Didierjean et al., 2004).

Chemical Properties Analysis

Chemical properties, such as reactivity with other compounds, stability under various conditions, and potential for modifications, are central to understanding how these compounds can be utilized. Studies on the synthesis and molecular structure, like those by Moriguchi et al. (2014), offer a glimpse into the reactivity and potential applications of these compounds (Moriguchi et al., 2014).

Wissenschaftliche Forschungsanwendungen

Synthesis and Medicinal Chemistry

- The compound is used in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, specifically as a key intermediate in the creation of potent inhibitors. This is particularly significant in the context of cardiovascular diseases (Yanagisawa et al., 1989).

Diagnostic Applications

- It has applications in the development of radioligands, particularly in imaging agents for SPECT (Single Photon Emission Computed Tomography) to study diazepam-insensitive benzodiazepine receptors (Xiao-shu He et al., 1994).

Chemical Synthesis and Catalysis

- In chemical synthesis, it's involved in cascade reactions leading to the formation of complex heterocyclic compounds like pyrrolo[1,2-b][1,2,4]triazine derivatives, highlighting its role in expanding the diversity of chemical structures (S. M. Ivanov, 2020).

Biological Activities

- The tert-butyl derivative also plays a role in the study of biological activities, like examining the effects of novel ACE inhibitors on plasma atrial natriuretic factor levels and kidney ANF receptors in hypertensive rats (T. Oda et al., 1988).

- Another application is in the synthesis of benzo[b][1,5]thiazepines, which are valuable in the exploration of new pharmacological compounds (L. Nagarapu et al., 2001).

Eigenschaften

IUPAC Name |

tert-butyl 2-[(2S,6R)-6-amino-5-oxo-2-thiophen-2-yl-1,4-thiazepan-4-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3S2/c1-15(2,3)20-13(18)8-17-7-12(11-5-4-6-21-11)22-9-10(16)14(17)19/h4-6,10,12H,7-9,16H2,1-3H3/t10-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZONWYQJUNYSOTA-JQWIXIFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CC(SCC(C1=O)N)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CN1C[C@H](SC[C@@H](C1=O)N)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (2S,6R)-6-amino-5-oxo-2-(2-thienyl)perhydro-1,4-thiazepine-4-acetate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.